molecular formula C8H7NOS B14842762 3-Hydroxy-4-(methylthio)benzonitrile

3-Hydroxy-4-(methylthio)benzonitrile

Cat. No.: B14842762
M. Wt: 165.21 g/mol
InChI Key: XBHWYNMAPVKTMT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the third position and a methylsulfanyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylsulfanyl)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-hydroxybenzonitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group by the methylsulfanyl group.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-(methylsulfanyl)benzonitrile may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 3-Hydroxy-4-(methylsulfinyl)benzonitrile, 3-Hydroxy-4-(methylsulfonyl)benzonitrile.

    Reduction: 3-Hydroxy-4-(methylsulfanyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Hydroxybenzonitrile
  • 4-Methylsulfanylbenzonitrile
  • 3-Hydroxy-4-methylbenzonitrile

Comparison: 3-Hydroxy-4-(methylsulfanyl)benzonitrile is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Hydroxybenzonitrile lacks the methylsulfanyl group, which affects its hydrophobic interactions and overall reactivity. Similarly, 4-Methylsulfanylbenzonitrile lacks the hydroxyl group, impacting its hydrogen bonding capabilities.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-hydroxy-4-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3

InChI Key

XBHWYNMAPVKTMT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)O

Origin of Product

United States

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